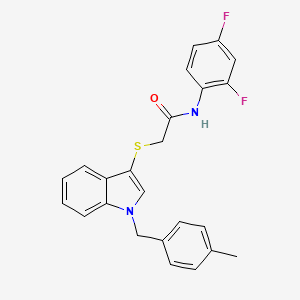

![molecular formula C24H27N3O6S2 B2525271 (Z)-methyl 2-(6-methoxy-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865200-05-1](/img/structure/B2525271.png)

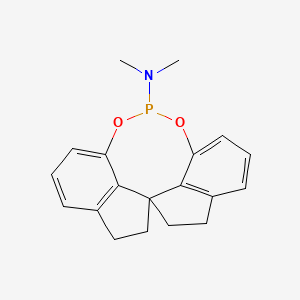

(Z)-methyl 2-(6-methoxy-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(Z)-methyl 2-(6-methoxy-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate" is a complex molecule that appears to be related to a class of compounds used in the modification of cephalosporin antibiotics. The papers provided discuss similar compounds with a thiadiazol moiety and methoxyimino group, which are indicative of their potential use in antibiotic synthesis.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from simple precursors to more complex structures. For example, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile and confirmed by X-ray crystallography . Another related compound, the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, was synthesized through skeletal rearrangement from aminoisoxazoles . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a thiadiazol ring and a methoxyimino group. The stereochemistry is important, as the Z-isomer is specifically mentioned in the synthesis of these compounds . The exact structure of the compound would likely be confirmed using techniques such as X-ray crystallography, as was done for the related compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the use of alkoxycarbonyl isothiocyanates, O-methylhydroxylamime, and various reagents like methyl iodide or dimethyl sulfate in the presence of barium oxide and barium hydroxide octahydrate to achieve the desired Z-isomers . The reactions are carefully controlled to ensure the correct stereochemistry and purity of the final product.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(Z)-methyl 2-(6-methoxy-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate" are not detailed in the provided papers, related compounds are likely to have similar properties. These properties include solubility in various solvents, melting points, and stability under different conditions, which are critical for their use in pharmaceutical applications. The papers suggest that the compounds are synthesized in high purity and yield, which is essential for their potential use as antibiotic modifiers .

Aplicaciones Científicas De Investigación

Aldose Reductase Inhibition

One area of research involves the design, synthesis, and evaluation of iminothiazolidin-4-one acetate derivatives as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These compounds, including variants of the chemical structure of interest, show potential as novel drugs for treating such complications. Molecular dynamics simulations and docking studies help understand the structure-selectivity relationships and binding modes of these inhibitors, suggesting their significance in developing treatments for diabetes-related conditions (Sher Ali et al., 2012).

Antibiotic Intermediate Synthesis

Another application is in the synthesis of intermediates for antibiotics such as Cefixime. A study details the improved synthesis of a key intermediate for Cefixime, showcasing the relevance of specific thiazole derivatives in antibiotic production. This underscores the importance of the chemical compound in enhancing the synthesis process and potentially improving the efficacy and production of certain antibiotics (Liu Qian-chun, 2010).

Chemical Modification for Cephalosporin Antibiotics

Further, the compound's variant has been used in the practical preparation of specific side chains for the fourth generation of cephem antibiotics, indicating its utility in the development and manufacturing of advanced antibiotics. The preparation involves several steps, including reactions with aminoisoxazoles and alkoxycarbonyl isothiocyanates, highlighting the compound's role in synthesizing clinically useful antibiotic components (K. Tatsuta et al., 1994).

Propiedades

IUPAC Name |

methyl 2-[6-methoxy-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O6S2/c1-16-5-4-12-26(14-16)35(30,31)19-9-6-17(7-10-19)23(29)25-24-27(15-22(28)33-3)20-11-8-18(32-2)13-21(20)34-24/h6-11,13,16H,4-5,12,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFQVOKTPCVANJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

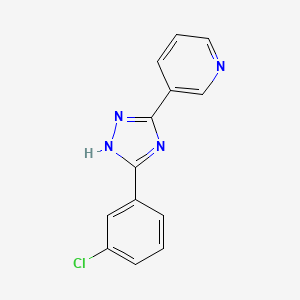

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2525188.png)

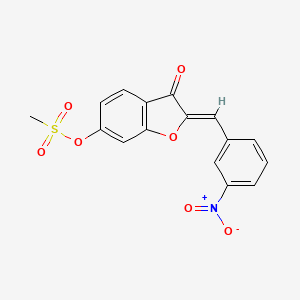

![2-(4-Ethoxyphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2525191.png)

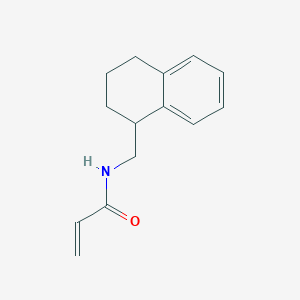

![N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2525198.png)

![ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525199.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2525202.png)

![4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether](/img/structure/B2525208.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2525211.png)